

# Crystal Structure of 1-(4-Nitrophenyl)-4-piperidinol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-4-piperidinol

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This technical guide provides an in-depth analysis of the crystal structure of **1-(4-Nitrophenyl)-4-piperidinol**, a non-linear optical (NLO) chromophore. The document details the crystallographic data, experimental protocols for its synthesis and crystal analysis, and a visual representation of the crystallographic workflow.

## Molecular Structure and Crystallographic Data

The crystal structure of **1-(4-Nitrophenyl)-4-piperidinol** ( $C_{11}H_{14}N_2O_3$ ) reveals a piperidinol ring in a chair conformation. A key feature of its structure is the near coplanarity of the C-N-C fragment of the piperidinol moiety with the nitrophenyl ring system. This planarity facilitates molecular stacking, which is further stabilized by hydrogen bonding between the hydroxyl group of the piperidinol and the nitro group of a neighboring molecule.<sup>[1]</sup>

## Crystal Data

The following table summarizes the key crystallographic data for **1-(4-Nitrophenyl)-4-piperidinol** as determined by X-ray diffraction.

Parameter	Value
Chemical Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>
Formula Weight	222.24 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	10.938 (2) Å
b	11.011 (2) Å
c	9.324 (2) Å
β	108.87 (1)°
Volume	1061.9 (4) Å <sup>3</sup>
Z	4
Density (calculated)	1.391 Mg/m <sup>3</sup>

## Data Collection and Refinement

Parameter	Value
Diffractometer	Siemens P3/P4
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	293 K
Reflections Collected	2453
Independent Reflections	2205
R(int)	0.018
Final R indices [I>2σ(I)]	R1 = 0.048, wR2 = 0.126
R indices (all data)	R1 = 0.065, wR2 = 0.137
Goodness-of-fit on F <sup>2</sup>	1.04

## Experimental Protocols

### Synthesis of 1-(4-Nitrophenyl)-4-piperidinol

The synthesis of **1-(4-Nitrophenyl)-4-piperidinol** was carried out following a procedure adapted from Taylor & Skotnicki (1981).

Materials:

- 4-Fluoronitrobenzene
- 4-Piperidinol
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- 2-Propanol

Procedure:

- A mixture of 4-fluoronitrobenzene (1 equivalent), 4-piperidinol (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide is heated at reflux.
- The reaction progress is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
- The resulting precipitate is collected by filtration, washed with water, and air-dried.
- The crude product is recrystallized from 2-propanol to yield yellow needle-like crystals of **1-(4-Nitrophenyl)-4-piperidinol**.

### X-ray Crystallography

Single-crystal X-ray diffraction analysis was performed to determine the three-dimensional structure of the title compound.

#### Crystal Preparation:

- A suitable single crystal of **1-(4-Nitrophenyl)-4-piperidinol** was selected and mounted on a glass fiber.

#### Data Collection:

- X-ray diffraction data were collected on a Siemens P3/P4 four-circle diffractometer using graphite-monochromated Mo K $\alpha$  radiation.
- The unit cell parameters were determined and refined from a set of centered reflections.
- Intensity data were collected using the  $\omega$ -scan technique.

#### Structure Solution and Refinement:

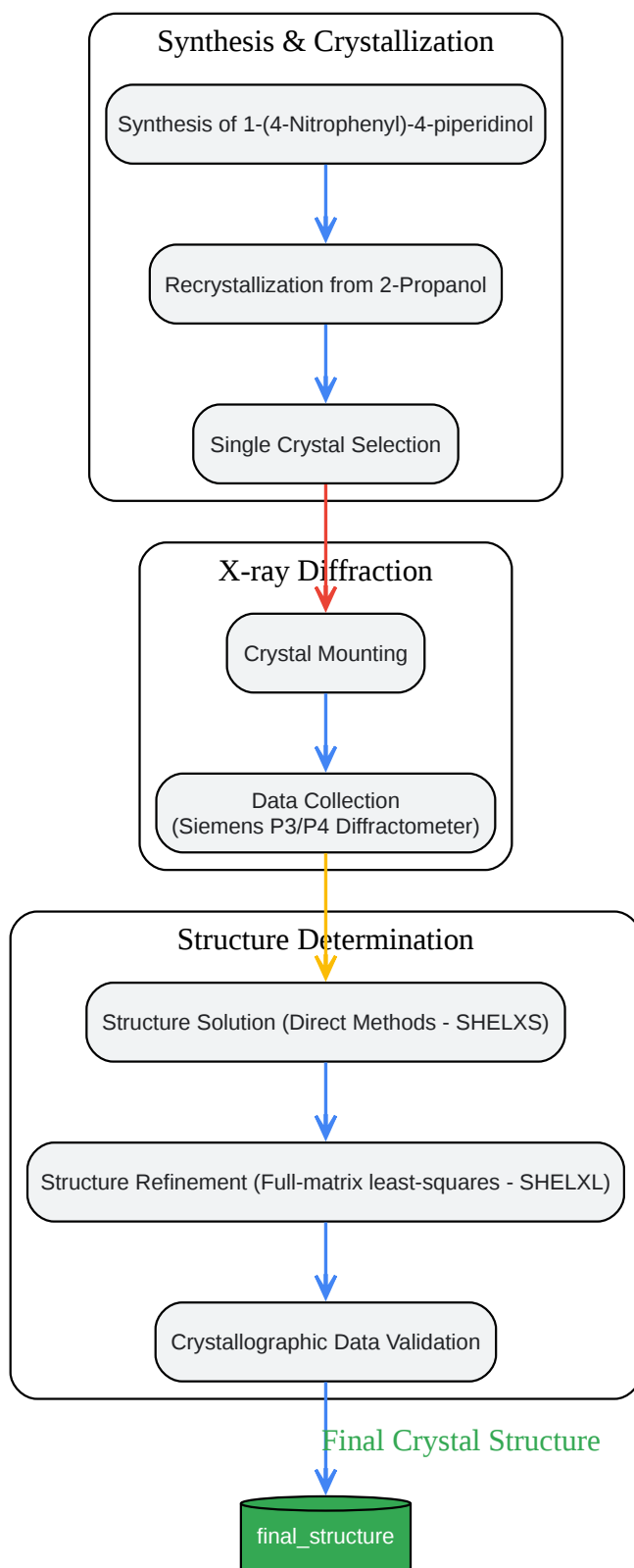
- The structure was solved by direct methods using the SHELXS-97 software package.
- The structure was refined by full-matrix least-squares on  $F^2$  using SHELXL-97.
- All non-hydrogen atoms were refined anisotropically.
- Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Visualizations

### Experimental Workflow for Crystal Structure

### Determination

The following diagram illustrates the key steps involved in the determination of the crystal structure of **1-(4-Nitrophenyl)-4-piperidinol**.



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Caption: Workflow for Crystal Structure Determination.

## Biological Context

While specific biological activities for **1-(4-Nitrophenyl)-4-piperidinol** are not extensively documented in the literature, the piperidine and nitrophenyl moieties are present in numerous biologically active compounds. Piperidin-4-one derivatives, which are structurally related, have been reported to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The nitrophenyl group is also a common feature in various pharmaceuticals. Further investigation into the biological profile of **1-(4-Nitrophenyl)-4-piperidinol** could be a valuable area for future research, particularly in the context of drug discovery and development.

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## References

- 1. "1-(4-Nitrophenyl)-4-piperidinol" by D. W. Tomlin, Timothy Bunning et al. [ecommons.udayton.edu]
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